(E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Overview
Description
(E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Formation of the Ylidene Urea Moiety: This step involves the reaction of the quinazolinone derivative with appropriate urea derivatives under basic or acidic conditions to form the ylidene urea structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzyl and methoxyphenethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities, making it a subject of interest in biological research.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have shown promise in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their diverse reactivity and biological activities make them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenethyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share structural similarities.
Benzyl Urea Derivatives: Compounds such as N-benzyl-N’-phenylurea and N-benzyl-N’-methylurea are structurally related.
Uniqueness
The uniqueness of (E)-1-benzyl-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea lies in its specific combination of functional groups, which may confer distinct biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H24N4O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-benzyl-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C25H24N4O3/c1-32-20-13-11-18(12-14-20)15-16-29-23(21-9-5-6-10-22(21)27-25(29)31)28-24(30)26-17-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H2,26,28,30) |
InChI Key |
HAQAXNCYBIJGIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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